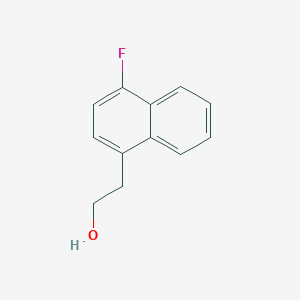2-(4-Fluoro-1-naphthyl)ethanol
CAS No.: 1000521-40-3
Cat. No.: VC4598411
Molecular Formula: C12H11FO
Molecular Weight: 190.217
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1000521-40-3 |
|---|---|
| Molecular Formula | C12H11FO |
| Molecular Weight | 190.217 |
| IUPAC Name | 2-(4-fluoronaphthalen-1-yl)ethanol |
| Standard InChI | InChI=1S/C12H11FO/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,14H,7-8H2 |
| Standard InChI Key | JFGLDUGPWVVKEF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2F)CCO |
Introduction
Chemical Structure and Physicochemical Properties
2-(4-Fluoro-1-naphthyl)ethanol features a naphthalene backbone substituted with a fluorine atom at the 4-position and an ethanol group at the 1-position. The fluorine atom’s strong electron-withdrawing effect influences the aromatic system’s electronic density, enhancing the compound’s reactivity in electrophilic substitution reactions. The hydroxyl group’s presence enables participation in hydrogen bonding and nucleophilic reactions, making the compound versatile for derivatization.
Key Properties:
-
Molecular Formula: C₁₂H₁₁FO
-
Molecular Weight: 190.21 g/mol
-
Spectroscopic Signatures:
Synthetic Methodologies
Deoxyfluorination Reactions
A prominent route to modify 2-(4-fluoro-1-naphthyl)ethanol involves deoxyfluorination, where the hydroxyl group is replaced by fluorine. In a recent study, the compound reacted with 4-(methylsulfonyl)phenyl fluorosulfonate in dichloromethane (CH₂Cl₂) under triethylamine (Et₃N) catalysis, yielding 2-(4-fluoro-1-naphthyl)ethyl fluoride (86% yield) . This method avoids traditional hazardous fluorinating agents, offering a safer and scalable alternative.
Table 1: Reaction Conditions for Deoxyfluorination
| Parameter | Value |
|---|---|
| Substrate | 2-(4-Fluoro-1-naphthyl)ethanol |
| Reagent | 4-(Methylsulfonyl)phenyl fluorosulfonate |
| Catalyst | Et₃N (1.5 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | Room temperature |
| Yield | 86% |
Comparative Synthetic Approaches
While enzymatic resolution methods, such as those employing Candida antarctica lipase B, have been successful for resolving 1-(2-naphthyl)ethanol enantiomers , analogous strategies for 2-(4-fluoro-1-naphthyl)ethanol remain underexplored. The fluorinated derivative’s electronic profile may necessitate modified reaction conditions to maintain enantioselectivity.
Reaction Mechanisms and Kinetic Studies
The deoxyfluorination of 2-(4-fluoro-1-naphthyl)ethanol proceeds via a two-step mechanism:
-
Nucleophilic Displacement: The hydroxyl oxygen attacks the electrophilic sulfur in the fluorosulfonate reagent, forming a sulfate intermediate.
-
Fluoride Elimination: The intermediate undergoes cleavage, releasing SO₂F⁻ and yielding the fluorinated product .
Kinetic studies reveal that the reaction is first-order with respect to both the alcohol and fluorosulfonate reagent. The use of Et₃N as a base facilitates deprotonation, accelerating the nucleophilic attack.
Applications in Pharmaceutical Chemistry
Prodrug Development
Fluorinated ethyl derivatives, such as 2-(4-fluoro-1-naphthyl)ethyl fluoride, are valued for their enhanced metabolic stability and membrane permeability. These properties make them attractive candidates for prodrug formulations, where controlled release of active agents is required.
Enzyme Inhibition Studies
Preliminary investigations suggest that fluorinated naphthalene derivatives can modulate cytochrome P450 enzyme activity, potentially altering drug metabolism pathways . Further studies are needed to elucidate structure-activity relationships (SAR) and optimize inhibitory potency.
Challenges and Future Directions
Scalability of Deoxyfluorination
While the reported deoxyfluorination method achieves high yields, scaling this reaction requires addressing reagent costs and SO₂F₂ gas handling. Continuous-flow systems may mitigate safety concerns and improve efficiency.
Enantioselective Synthesis
Developing asymmetric synthesis routes for 2-(4-fluoro-1-naphthyl)ethanol remains a critical challenge. Chiral catalysts or biocatalysts, such as engineered lipases, could enable access to enantiopure forms for targeted therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume